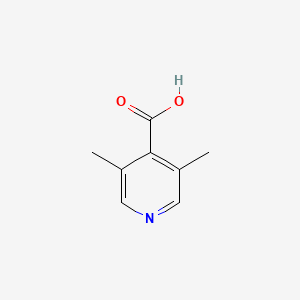

3,5-Dimethylpyridine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

3,5-dimethylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-9-4-6(2)7(5)8(10)11/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPAYNUFGZDADB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80659338 | |

| Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

544703-96-0 | |

| Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80659338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dimethylpyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Properties of 3,5-Dimethylpyridine-4-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

3,5-Dimethylpyridine-4-carboxylic acid, also known as 3,5-dimethylisonicotinic acid, is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its rigid pyridine core, substituted with both electron-donating methyl groups and an electron-withdrawing carboxylic acid group, imparts a unique combination of physicochemical properties. This guide provides a comprehensive analysis of its structural features, drawing upon established spectroscopic principles and data from closely related analogues to offer insights relevant to its application in research and development. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes foundational knowledge to predict and understand its behavior at a molecular level.

Molecular Architecture and Physicochemical Properties

This compound possesses a pyridine ring functionalized with two methyl groups at the 3 and 5 positions and a carboxylic acid group at the 4 position. This substitution pattern significantly influences the electronic distribution within the aromatic ring and the molecule's overall properties.

IUPAC Nomenclature and Identifiers

-

Systematic Name: this compound

-

Other Names: 3,5-Dimethylisonicotinic acid, 3,5-Lutidine-4-carboxylic acid

-

CAS Number: 544703-96-0[1]

-

Molecular Formula: C₈H₉NO₂[1]

-

Molecular Weight: 151.16 g/mol [1]

Predicted Physicochemical Data

A summary of key physicochemical properties is presented in Table 1. These values are critical for understanding the compound's behavior in various experimental and biological settings.

| Property | Value | Source |

| Appearance | White crystalline solid | [1] |

| Melting Point | 73-77 °C | [1] |

| Boiling Point | 387.9 °C at 760 mmHg | [1] |

| Density | 1.183 g/cm³ | [1] |

| Flash Point | 188.4 °C | [1] |

| pKa | (Predicted) ~4-5 | General chemical principles |

| LogP | 1.39660 | [1] |

Synthesis and Reactivity

Conceptual Synthetic Workflow

A common route to pyridine carboxylic acids involves the oxidation of the corresponding alkylpyridines.[2] The synthesis of this compound could therefore logically proceed from a suitable precursor such as 3,5,4-trimethylpyridine (not a standard commercially available starting material) or through a multi-step synthesis involving the construction of the substituted pyridine ring.

A potential, though not explicitly documented, synthetic pathway could involve the Hantzsch pyridine synthesis or a related condensation reaction to form a dihydropyridine intermediate, followed by oxidation to the aromatic pyridine. Subsequent functional group manipulations could then lead to the desired product.

Caption: Conceptual workflow for the synthesis of this compound.

Spectroscopic and Structural Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific molecule are not widely published, we can predict the key features based on the known behavior of its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the acidic proton of the carboxylic acid group.

-

Aromatic Protons (H-2, H-6): Due to the symmetry of the molecule, the two protons on the pyridine ring are chemically equivalent and should appear as a single sharp singlet. Their chemical shift is anticipated to be in the downfield region, likely around 8.5-8.7 ppm, influenced by the deshielding effect of the aromatic ring and the electron-withdrawing carboxylic acid group.

-

Methyl Protons (3-CH₃, 5-CH₃): The two methyl groups are also equivalent and will give rise to a single, more intense singlet. This signal is expected in the upfield region, around 2.3-2.5 ppm.

-

Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is typically broad and can appear over a wide range of chemical shifts (often >10 ppm), depending on the solvent and concentration due to hydrogen bonding and exchange.

The carbon NMR spectrum will provide information on the different carbon environments within the molecule.

-

Carbonyl Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded and is expected to appear in the range of 165-175 ppm.

-

Aromatic Carbons: The pyridine ring will show four distinct carbon signals. The quaternary carbons (C-3, C-4, C-5) will have different chemical shifts from the protonated carbons (C-2, C-6). The carbons attached to the methyl groups (C-3, C-5) and the carboxylic acid group (C-4) will be downfield compared to unsubstituted pyridine, while the protonated carbons (C-2, C-6) will also be influenced by the substituent effects.

-

Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single signal in the upfield region, typically around 18-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

-

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid. The exact position can be influenced by hydrogen bonding.

-

C=N and C=C Stretches (Pyridine Ring): Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be observed just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at an m/z corresponding to the molecular weight of the compound (151.16).

-

Fragmentation Pattern: Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). The stability of the pyridine ring would likely lead to fragments retaining the aromatic core.

Crystal Structure and Intermolecular Interactions

While a published crystal structure for this compound was not found, its solid-state architecture can be inferred from the behavior of similar pyridine carboxylic acids.

Hydrogen Bonding

The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and a pyridine nitrogen (a hydrogen bond acceptor) strongly suggests that hydrogen bonding will be the dominant intermolecular interaction in the solid state. It is highly probable that the molecules will form dimers or extended chains through hydrogen bonds between the carboxylic acid groups (O-H···O=C). Additionally, there is the potential for hydrogen bonding between the carboxylic acid proton and the pyridine nitrogen of an adjacent molecule (O-H···N).

Potential for Tautomerism

Pyridine carboxylic acids can exhibit tautomerism, particularly the keto-enol type, where a proton can be transferred between the hydroxyl or carboxyl oxygen atoms.[3] In this compound, the proximity of the carboxylic acid to the pyridine ring could potentially lead to zwitterionic forms in certain environments, although the neutral form is expected to be the most stable.

Caption: Potential tautomeric equilibrium of this compound.

Applications in Drug Development and Research

Pyridine carboxylic acid scaffolds are prevalent in a wide range of pharmaceuticals.[3] The structural features of this compound make it an attractive building block for the synthesis of novel therapeutic agents.

-

Scaffold for Bioactive Molecules: The pyridine ring can act as a bioisostere for a phenyl ring, offering improved solubility and metabolic stability. The carboxylic acid group provides a handle for further chemical modification and can participate in key binding interactions with biological targets.

-

Modulation of Physicochemical Properties: The methyl groups can enhance binding to hydrophobic pockets in proteins and can influence the overall lipophilicity of a drug candidate.

-

Metal-Organic Frameworks (MOFs): Carboxylic acid-functionalized pyridines are valuable linkers in the construction of MOFs, which have applications in gas storage, catalysis, and drug delivery.[4]

Experimental Protocols (Illustrative)

The following are generalized, illustrative protocols for the characterization techniques discussed. Note: These are not based on specific experimental data for this compound and should be adapted based on standard laboratory procedures.

NMR Sample Preparation

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Insert the tube into the NMR spectrometer and acquire the ¹H and ¹³C spectra according to the instrument's standard operating procedures.

FT-IR Spectroscopy (ATR)

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Collect a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound onto the crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This compound is a molecule with a rich structural landscape defined by its aromatic pyridine core and functional group substitutions. While a comprehensive experimental characterization is not widely available, this guide has provided a detailed overview of its expected structural and spectroscopic properties based on established chemical principles and data from analogous compounds. The insights presented herein are intended to support researchers and drug development professionals in their efforts to utilize this versatile compound in the design and synthesis of novel molecules with desired functions. Further experimental investigation into the crystal structure and spectroscopic properties of this specific molecule would be invaluable to the scientific community.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 3,5-Dimethylpyridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini AI], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of 3,5-dimethylpyridine-4-carboxylic acid (also known as 3,5-dimethylisonicotinic acid). As a substituted pyridine derivative, this compound holds potential as a valuable building block in medicinal chemistry and materials science. This document consolidates available data on its structural, physical, and spectral properties, and outlines detailed experimental protocols for their determination. Where experimental data is not publicly available, this guide presents predicted values and data from structurally similar compounds to provide a robust framework for researchers.

Introduction: The Significance of Substituted Pyridine Carboxylic Acids

Pyridine carboxylic acids and their derivatives are a cornerstone in modern drug discovery and development.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as its acidity, basicity, solubility, and lipophilicity. These parameters are critical for optimizing pharmacokinetic and pharmacodynamic profiles. This compound, with its distinct substitution pattern, presents an interesting scaffold for the design of novel therapeutic agents and functional materials. Its parent compound, 3,5-dimethylpyridine, is a key intermediate in the synthesis of the proton pump inhibitor Omeprazole, highlighting the pharmaceutical relevance of this structural motif.[2] Derivatives of dimethylpyridine carboxamides have also been investigated for their potential as anticancer agents.[3]

This guide serves as a centralized resource for scientists working with or considering the use of this compound, providing both established data and the methodologies to generate further characterization data in-house.

Molecular Structure and Identification

This compound is a heterocyclic aromatic compound with a carboxylic acid group at the 4-position and two methyl groups at the 3- and 5-positions of the pyridine ring.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 3,5-Dimethylisonicotinic acid, 4-Carboxy-3,5-dimethylpyridine |

| CAS Number | 544703-96-0[4] |

| Molecular Formula | C₈H₉NO₂[4] |

| Molecular Weight | 151.16 g/mol [4] |

| Canonical SMILES | CC1=CN=CC(=C1C(=O)O)C[5] |

| InChIKey | BFPAYNUFGZDADB-UHFFFAOYSA-N[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its application in research and development. This section details the known and predicted properties of this compound.

Physical Properties

The physical state and thermal properties of the compound are crucial for handling, storage, and reaction setup.

| Property | Value | Source |

| Appearance | White to off-white solid | [4] |

| Melting Point | 73-77 °C | [6] |

| Boiling Point | 387.9 ± 37.0 °C (Predicted) | [4] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [4] |

| Flash Point | 188.4 °C | [5] |

Acidity (pKa)

The pKa of a molecule influences its ionization state at different pH values, which in turn affects its solubility, membrane permeability, and receptor-binding interactions. This compound possesses both a basic pyridine nitrogen and an acidic carboxylic acid group, making it an amphoteric molecule.

A predicted pKa value for the carboxylic acid proton is available.[4] However, experimental determination is highly recommended for accurate assessment. The pKa of the parent compound, isonicotinic acid, is approximately 1.77 for the carboxylic acid and 4.9 for the pyridinium ion. The electron-donating methyl groups at the 3 and 5 positions are expected to increase the basicity of the pyridine nitrogen (higher pKa for the conjugate acid) and slightly decrease the acidity of the carboxylic acid (higher pKa) compared to isonicotinic acid.

| Property | Predicted Value |

| pKa (Carboxylic Acid) | 0.48 ± 0.37 |

Expert Insight: The predicted pKa seems unusually low for a carboxylic acid. It is more likely that the pKa of the carboxylic acid is in the range of 3-5, and the pKa of the pyridinium ion is in the range of 5-6. Experimental verification is essential.

Solubility

The solubility of this compound is influenced by its amphoteric nature. It is expected to be soluble in both acidic and basic aqueous solutions due to the formation of the corresponding cation and anion. Its solubility in organic solvents is likely moderate, influenced by the methyl groups.[6]

Qualitative Solubility Profile:

-

Water: Sparingly soluble at neutral pH, with increased solubility in acidic and basic conditions.

-

Organic Solvents: Likely soluble in polar organic solvents such as ethanol, methanol, and DMSO.[6]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

-

A singlet for the two equivalent protons on the pyridine ring (H-2 and H-6).

-

A singlet for the six equivalent protons of the two methyl groups.

-

A broad singlet for the carboxylic acid proton, which is exchangeable with D₂O.

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

-

Pyridine H (H-2, H-6): ~8.2 ppm (singlet)

-

Methyl H (2 x CH₃): ~2.3 ppm (singlet)

-

Carboxylic Acid H (COOH): ~10-13 ppm (broad singlet)

These predictions are based on the known spectrum of 3,5-dimethylpyridine, where the H-2/H-6 protons appear at ~8.21 ppm and the methyl protons at ~2.25 ppm.[7] The carboxylic acid group at the 4-position will have a minor influence on these shifts.

¹³C NMR: The carbon NMR spectrum should display four signals corresponding to the unique carbon atoms in the molecule.

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

-

C-2, C-6: ~147 ppm

-

C-3, C-5: ~132 ppm

-

C-4: ~137 ppm

-

Methyl C (2 x CH₃): ~18 ppm

-

Carboxyl C (C=O): ~165-175 ppm

These predictions are based on the known spectrum of 3,5-dimethylpyridine.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the absorptions of the carboxylic acid group and the substituted pyridine ring.

Expected Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹ due to hydrogen bonding.[9]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[10]

-

C=N and C=C Stretch (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H Stretch (Aromatic and Alkyl): Peaks just above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (methyl C-H).[9]

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or water is expected to show absorption bands characteristic of the substituted pyridine ring. Pyridine itself has two main absorption bands around 200 nm (π → π) and 250-270 nm (n → π). The presence of the carboxylic acid and methyl groups will likely cause a bathochromic (red) shift of these bands. For pyridine-3,5-dicarboxylic acid, UV absorption has been observed in DMSO solution.[11]

Synthesis of this compound

A reliable synthetic route to this compound is crucial for its availability for research. One potential method involves the hydrolysis of a corresponding ester, such as methyl 3,5-dimethylpyridine-4-carboxylate.[12]

Proposed Synthetic Pathway:

Figure 1: Proposed synthesis of this compound.

Experimental Protocols

To facilitate in-house characterization, the following are detailed, step-by-step methodologies for determining the key physicochemical properties of this compound.

Determination of pKa by Potentiometric Titration

Rationale: Potentiometric titration is a robust and accurate method for determining the pKa of ionizable compounds. By monitoring the pH of a solution of the analyte as a titrant of known concentration is added, an inflection point can be determined, which corresponds to the pKa.

Protocol:

-

Preparation of Analyte Solution: Accurately weigh approximately 15 mg of this compound and dissolve it in 50 mL of deionized water. If solubility is an issue, a co-solvent such as methanol or DMSO can be used, but the pKa value will be an apparent pKa in that solvent system.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

-

Titration: Titrate the solution with a standardized 0.1 M NaOH solution, adding the titrant in small increments (e.g., 0.1 mL). Record the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point. For a more accurate determination, a first or second derivative plot can be used to identify the equivalence point.

Determination of Aqueous Solubility

Rationale: The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a given solvent.

Protocol:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing deionized water (or other solvents of interest).

-

Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant, filter it through a 0.45 µm filter to remove any undissolved solid, and dilute it with a suitable solvent.

-

Quantification: Analyze the concentration of the diluted sample using a calibrated analytical method such as UV-Vis spectroscopy or HPLC. The solubility is then calculated from the concentration and the dilution factor.

Spectroscopic Analysis Workflow

Figure 2: Workflow for spectroscopic characterization.

Applications and Future Directions

As a derivative of pyridine carboxylic acid, this compound is a promising candidate for various applications in drug discovery and materials science.

-

Pharmaceutical Intermediates: Its structural similarity to key pharmaceutical building blocks suggests its potential use in the synthesis of novel active pharmaceutical ingredients (APIs).[6]

-

Enzyme Inhibitors: Pyridine carboxylic acid isomers are known to be important scaffolds for the development of enzyme inhibitors.[5] The specific substitution pattern of this compound could be explored for inhibitory activity against various targets.

-

Materials Science: Carboxylic acid-functionalized pyridines are used as linkers in the synthesis of metal-organic frameworks (MOFs), which have applications in gas storage, catalysis, and sensing.

Further research into the biological activities and material properties of this compound and its derivatives is warranted to fully explore its potential.

Conclusion

This technical guide has provided a detailed overview of the physicochemical characteristics of this compound. While some experimental data is available, significant gaps remain, particularly in the areas of experimental pKa, quantitative solubility, and detailed spectroscopic analysis. The provided protocols and predicted data offer a solid foundation for researchers to fully characterize this compound and unlock its potential in various scientific disciplines. The continued investigation of such substituted heterocyclic compounds is essential for the advancement of medicinal chemistry and materials science.

References

- 1. This compound | 544703-96-0 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound CAS#: 544703-96-0 [amp.chemicalbook.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. sincerechemical.com [sincerechemical.com]

- 7. Synthesis of 15N‐labelled 3,5‐dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. eng.uc.edu [eng.uc.edu]

- 11. researchgate.net [researchgate.net]

- 12. This compound | 544703-96-0 | Benchchem [benchchem.com]

An In-depth Technical Guide to 3,5-Dimethylpyridine-4-carboxylic Acid (CAS 544703-96-0)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 3,5-dimethylpyridine-4-carboxylic acid (CAS 544703-96-0), a substituted pyridine derivative. While specific peer-reviewed research on this exact molecule is limited, this document synthesizes available data with established principles of pyridine and carboxylic acid chemistry to offer valuable insights for its application in research and development.

Introduction and Chemical Identity

This compound, also known as 3,5-dimethylisonicotinic acid, belongs to the family of pyridine carboxylic acids. These structures are of significant interest in medicinal chemistry and materials science due to the pyridine ring's ability to participate in hydrogen bonding and metal coordination, and the carboxylic acid's role as a key functional group for forming amides, esters, and salts. The dimethyl substitution on the pyridine ring influences the molecule's steric and electronic properties, potentially impacting its reactivity and biological activity compared to its parent compound, isonicotinic acid.

This compound is primarily recognized as a chemical intermediate, a building block for the synthesis of more complex molecules. Its utility lies in the strategic placement of its functional groups, which allows for a variety of chemical transformations.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis. The data presented below is a compilation from various chemical suppliers and predictive models. Experimental verification is recommended for critical applications.

| Property | Value | Source(s) |

| CAS Number | 544703-96-0 | [1] |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molecular Weight | 151.16 g/mol | [1] |

| IUPAC Name | This compound | |

| Synonyms | 3,5-Dimethylisonicotinic acid, 4-Carboxy-3,5-dimethylpyridine | [2] |

| Appearance | White to off-white solid | |

| Boiling Point | 387.9 ± 37.0 °C (Predicted) | [1] |

| Density | 1.183 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage Temperature | 2-8°C |

Synthesis and Reactivity

Plausible Synthetic Routes

A common strategy for the synthesis of pyridine carboxylic acids involves the oxidation of the corresponding alkylpyridines. Therefore, a likely precursor to this compound is 3,4,5-trimethylpyridine. The oxidation of the methyl group at the 4-position would need to be selective over the methyl groups at the 3- and 5-positions. This selectivity can be challenging but may be achieved through careful selection of oxidizing agents and reaction conditions.

Another potential route could involve a multi-step synthesis starting from a more readily available substituted pyridine, followed by the introduction of the carboxylic acid functionality, for instance, via a Grignard reaction with carbon dioxide or hydrolysis of a nitrile.

The diagram below illustrates a generalized synthetic logic for pyridine carboxylic acids.

References

discovery and history of substituted pyridine compounds

An In-depth Technical Guide to the Discovery and History of Substituted Pyridine Compounds

Introduction: The Ubiquitous Heterocycle

The pyridine ring, a six-membered aromatic heterocycle isoelectronic with benzene, stands as a cornerstone of modern chemical science.[1][2][3][4] From the vibrant hues of synthetic dyes to the life-saving efficacy of pharmaceuticals and the targeted action of agrochemicals, the substituted pyridine scaffold is a privileged structure, woven into the fabric of countless commercial products.[2][3][5] Its unique electronic properties, capacity for hydrogen bonding, and remarkable versatility as a synthetic building block have cemented its status as an indispensable tool for researchers, scientists, and drug development professionals. This guide provides a comprehensive technical exploration of the , charting a course from their serendipitous discovery in the 19th century to the sophisticated synthetic strategies of the 21st. We will delve into the foundational methodologies that enabled the construction of this critical scaffold, examine its transformative impact on medicinal chemistry, and survey the modern innovations that continue to expand its synthetic accessibility.

Part 1: The Dawn of Pyridine Chemistry

From Foul Odor to Foundational Structure

The story of pyridine begins not in a pristine laboratory, but in the dense, pungent fumes of heated animal bones. In the late 1840s, Scottish physician and chemist Thomas Anderson was investigating the components of bone oil when he isolated a foul-smelling, colorless liquid.[1] Owing to its flammability, he named it "pyridine," a portmanteau of the Greek words pyr (πῦρ), meaning fire, and idine, a suffix used for aromatic bases.[1][4][6] For decades, the primary source of pyridine was coal tar, from which it could be extracted in minute quantities (around 0.1%) through a laborious and inefficient purification process.[6][7]

The true chemical nature of this new substance remained a mystery for over two decades. The breakthrough in understanding its structure came from the independent work of Wilhelm Körner in 1869 and James Dewar in 1871.[1][2][3][4][6] Drawing an analogy to the relationship between naphthalene and quinoline, they correctly proposed that pyridine's structure was derived from benzene, with one C-H unit replaced by a nitrogen atom.[4][6] This elucidation was followed by another landmark achievement in 1876, when William Ramsay accomplished the first-ever synthesis of a heteroaromatic compound by reacting acetylene and hydrogen cyanide in a red-hot iron tube to produce pyridine.[2][4][8]

Part 2: Foundational Synthetic Methodologies

The transition from arduous isolation to rational synthesis was driven by the development of robust and versatile ring-forming reactions. These classical methods are not merely historical footnotes; they represent fundamental principles of heterocyclic chemistry and remain relevant today.

The Hantzsch Pyridine Synthesis: A Cornerstone of Multicomponent Reactions

In 1881, German chemist Arthur Rudolf Hantzsch reported a multi-component reaction that would become a cornerstone of heterocyclic synthesis.[1][9][10] The Hantzsch Pyridine Synthesis is celebrated for its elegance and efficiency, constructing a highly functionalized pyridine ring in a single pot.[11]

Causality and Mechanism: The brilliance of the Hantzsch synthesis lies in its orchestration of several fundamental organic reactions in a domino sequence. It typically involves the condensation of two equivalents of a β-ketoester, one equivalent of an aldehyde, and a nitrogen source like ammonia.[6][9][11][12] The reaction proceeds first to form a 1,4-dihydropyridine (1,4-DHP) intermediate, which is then oxidized to the final aromatic pyridine.[9] The driving force for this final oxidation step is the stability gained through aromatization.[9] The underlying mechanism involves a Knoevenagel condensation, enamine formation, a Michael addition, and subsequent cyclization and dehydration.[11][13]

Caption: The mechanistic pathway of the Hantzsch Pyridine Synthesis.

Experimental Protocol: Classic Hantzsch Synthesis of Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine benzaldehyde (5.3 g, 50 mmol), ethyl acetoacetate (13.0 g, 100 mmol), and 25 mL of ethanol.

-

Addition of Nitrogen Source: To the stirred solution, add concentrated ammonium hydroxide (7.5 mL, ~110 mmol) dropwise. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: Cool the mixture to room temperature and then in an ice bath. The product will precipitate as a yellow solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry to yield the 1,4-dihydropyridine product.

-

Oxidation (Optional): To obtain the aromatic pyridine, dissolve the dihydropyridine product in glacial acetic acid and add a stoichiometric amount of an oxidizing agent (e.g., nitric acid, ceric ammonium nitrate) and heat gently until the reaction is complete (monitored by TLC).

-

Final Workup: Pour the cooled reaction mixture into ice water and neutralize with a base (e.g., sodium carbonate) to precipitate the pyridine product, which can be collected by filtration and recrystallized.

The Chichibabin Pyridine Synthesis: The Industrial Workhorse

While the Hantzsch synthesis was elegant, a more economical method was needed for large-scale production. This breakthrough came in 1924 from the Russian chemist Aleksei Chichibabin.[1][6]

Causality and Mechanism: The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or their combination with ammonia or ammonia derivatives.[14] It is typically performed in the gas phase at high temperatures (350–500 °C) over a solid catalyst, such as alumina or silica.[14] The genius of this method was its use of simple, inexpensive, and readily available starting materials like formaldehyde and acetaldehyde to produce pyridine and its simple alkylated derivatives (picolines).[6] Although the yields are often modest (typically 20-30%), the low cost of the reactants makes it the premier industrial method for producing pyridine and related compounds to this day.[6][15]

Caption: Conceptual overview of the Chichibabin Pyridine Synthesis.

Part 3: The Ascendance of Pyridines in Medicinal Chemistry

The development of reliable synthetic routes unlocked the immense potential of substituted pyridines in the biological sciences. The pyridine ring is now recognized as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets, leading to its prevalence in approved drugs.[3] This is due to its ability to act as a bioisostere for a phenyl ring, its capacity as a hydrogen bond acceptor, and its ability to improve the solubility and metabolic stability of drug candidates.[2][16][17]

Early Therapeutic Milestones

The initial foray of pyridines into medicine was through naturally occurring compounds and their derivatives.

-

Vitamins and Alkaloids: The discovery that niacin (nicotinic acid, a pyridine-3-carboxylic acid) could treat pellagra in the 1930s created a surge of interest in pyridine chemistry.[4] Other vital natural pyridines include pyridoxine (Vitamin B6) and the alkaloid nicotine.[3][8][5]

-

The First Synthetic Drugs: A major breakthrough was the development of isoniazid , a simple pyridine derivative that became a frontline treatment for tuberculosis and remains a crucial antibiotic today.[8][16]

The Dihydropyridine Revolution

A powerful demonstration of synthetic chemistry directly enabling drug discovery came from the Hantzsch synthesis. The 1,4-dihydropyridine (1,4-DHP) intermediates of the reaction were found to possess potent biological activity.[9][11] This led to the development of nifedipine , amlodipine , and a whole class of 1,4-DHP calcium channel blockers used to treat hypertension and angina, revolutionizing cardiovascular medicine.[9][11]

The Modern Pyridine Pharmacopeia

Today, substituted pyridines are found in drugs across nearly every therapeutic area. The pyridine core often serves as a rigid scaffold to orient functional groups for optimal interaction with a biological target, such as the ATP-binding pocket of a kinase.[18]

| Drug Name | Pyridine Core | Therapeutic Area |

| Imatinib | Pyridine | Anticancer (Kinase Inhibitor) |

| Esomeprazole | Benzimidazole-Pyridine | Anti-ulcer (Proton Pump Inhibitor) |

| Atazanavir | Pyridine | Antiviral (HIV Protease Inhibitor) |

| Loratadine | Piperidine-Pyridine | Antihistamine |

| Pioglitazone | Thiazolidinedione-Pyridine | Antidiabetic |

| Abiraterone | Steroid-Pyridine | Anticancer (Hormone Therapy) |

Part 4: The Modern Era of Pyridine Synthesis

While classical methods are foundational, they often suffer from harsh reaction conditions, limited scope, or poor regioselectivity.[9][19] Modern organic chemistry has focused on developing milder, more precise, and more efficient ways to synthesize and functionalize the pyridine ring.

From Ring Construction to Ring Functionalization

The paradigm has shifted from de novo ring construction to the direct functionalization of pre-existing pyridine rings. This is a significant challenge due to the electronic nature of the heterocycle. The electron-deficient pyridine ring is deactivated towards electrophilic aromatic substitution and the nitrogen atom can coordinate to and deactivate metal catalysts.[20][21][22]

Modern Strategies:

-

Cross-Coupling Reactions: The development of palladium- and nickel-catalyzed cross-coupling reactions has enabled the installation of aryl, alkyl, and other groups onto pre-halogenated pyridines.

-

Direct C-H Activation: This cutting-edge field seeks to bypass the need for pre-functionalization (like halogenation) by directly converting a C-H bond on the pyridine ring into a C-C or C-heteroatom bond.[21][22] Significant progress has been made in achieving regioselective functionalization at the C2, C4, and even the traditionally challenging C3 positions.[19]

-

N-Oxide Strategy: The pyridine nitrogen can be temporarily oxidized to an N-oxide. This modification activates the C2 and C4 positions for nucleophilic attack and serves as a directing group for metallation, providing an alternative route to functionalization.[21][22]

Caption: The evolution of synthetic strategies for substituted pyridines.

Conclusion

The journey of the substituted pyridine is a remarkable narrative of chemical progress. From an obscure, malodorous byproduct of destructive distillation, it has evolved into one of the most important heterocyclic scaffolds in science and industry. The foundational syntheses developed by pioneers like Hantzsch and Chichibabin provided the crucial tools to build these molecules, paving the way for their central role in medicinal chemistry and materials science. Today, research continues to push the boundaries of pyridine synthesis, with a focus on developing ever more efficient, selective, and sustainable methods. The enduring prevalence of the pyridine ring in nature and in medicine ensures that its history is still being written, promising future discoveries that will continue to shape our world.

References

- 1. acs.org [acs.org]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Pyridine: the scaffolds with significant clinical diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. Pyridine | Aromatic, Aliphatic, Nitrogenous | Britannica [britannica.com]

- 8. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 10. encyclopedia.com [encyclopedia.com]

- 11. grokipedia.com [grokipedia.com]

- 12. youtube.com [youtube.com]

- 13. scribd.com [scribd.com]

- 14. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 15. thieme.de [thieme.de]

- 16. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]

- 22. Recent Advances in Direct Pyridine C-H Activation Strategies | Bentham Science [eurekaselect.com]

A Theoretical Investigation of 3,5-Dimethylpyridine-4-Carboxylic Acid: A Roadmap for Computational Analysis in Drug Discovery

Abstract

3,5-Dimethylpyridine-4-carboxylic acid, a substituted isonicotinic acid, represents a scaffold of significant interest in medicinal chemistry and materials science. While its structural analogues have been explored for various applications, a dedicated theoretical and computational analysis of this specific molecule is notably absent in current literature. This technical guide outlines a comprehensive theoretical framework for the in-depth characterization of this compound. By leveraging established quantum chemical methods, this proposed study aims to elucidate the molecule's structural, electronic, and spectroscopic properties. The insights generated will be invaluable for researchers, scientists, and drug development professionals in predicting molecular behavior, understanding reactivity, and guiding the rational design of novel therapeutics and functional materials.

Introduction: The Case for a Theoretical Deep Dive

Pyridine carboxylic acids are a cornerstone in pharmaceutical development, with isomers like nicotinic acid and isonicotinic acid forming the basis of numerous drugs.[1] The addition of methyl groups to the pyridine ring, as in this compound, can significantly alter the molecule's steric and electronic properties, thereby influencing its biological activity and material characteristics. Despite its potential, a thorough theoretical understanding of this particular scaffold is lacking.

This guide proposes a systematic computational investigation using Density Functional Theory (DFT), a powerful tool for predicting a wide range of molecular properties with high accuracy.[2][3] We will detail the necessary computational protocols to build a comprehensive profile of this compound, from its fundamental geometry to its potential as a nonlinear optical material.

Foundational Analysis: Molecular Geometry and Vibrational Spectra

A precise understanding of a molecule's three-dimensional structure is the first step in any theoretical analysis. This is foundational to understanding its interactions with biological targets or other molecules.

Geometric Optimization

The initial and most critical step is to determine the most stable conformation of this compound. This is achieved by performing a geometry optimization using DFT, for instance, with the B3LYP functional and a 6-311++G(d,p) basis set, a combination known to provide reliable results for organic molecules.[2] This calculation will yield key structural parameters.

| Parameter | Description | Significance |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Provides insight into bond strength and order. |

| Bond Angles | The angle formed between three connected atoms. | Defines the molecule's shape and steric hindrance. |

| Dihedral Angles | The angle between two intersecting planes. | Determines the overall 3D conformation and potential for rotational isomers. |

Vibrational Analysis

Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (Infrared and Raman).[2] The calculated vibrational modes can be compared with experimental data for validation. A detailed interpretation of these spectra, aided by Potential Energy Distribution (PED) analysis, allows for the unambiguous assignment of vibrational bands to specific functional groups, such as the C=O and O-H stretching of the carboxylic acid group and the characteristic ring vibrations of the pyridine moiety.[2]

Electronic Properties and Chemical Reactivity

The electronic structure of a molecule governs its reactivity and is paramount in drug design and materials science. Key insights can be gained from analyzing the frontier molecular orbitals and the distribution of charge.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.[4]

| Parameter | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | Indicates chemical reactivity and stability. A smaller gap often correlates with higher reactivity. |

These parameters can be used to calculate global reactivity descriptors, such as electronegativity, chemical hardness, and softness, which provide a quantitative measure of the molecule's reactivity.[5]

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It highlights regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions, such as hydrogen bonding, which are critical for drug-receptor binding.[6]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify the charge transfer between atoms and identify significant intramolecular interactions, such as hyperconjugation. This analysis helps in understanding the stabilization of the molecule and the nature of its chemical bonds.

Advanced Theoretical Investigations

Beyond the fundamental properties, theoretical studies can explore more specialized characteristics of this compound.

Nonlinear Optical (NLO) Properties

Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit nonlinear optical (NLO) properties, which are of interest for applications in optoelectronics and photonics. Theoretical calculations of polarizability (α) and first-order hyperpolarizability (β) can predict a molecule's potential as an NLO material. The presence of the electron-donating methyl groups and the electron-withdrawing carboxylic acid group on the pyridine ring suggests that this compound may possess interesting NLO properties.

Molecular Docking Simulations

To explore the potential of this compound as a therapeutic agent, molecular docking simulations can be performed. This computational technique predicts the preferred orientation of a molecule when bound to a specific protein target. By docking the molecule into the active site of a relevant enzyme or receptor, one can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This provides a rational basis for its potential pharmacological activity and can guide further experimental studies.[3][5]

Proposed Computational Workflow

The following workflow outlines the proposed theoretical investigation of this compound.

Caption: Proposed workflow for the theoretical study of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound. The proposed computational studies, leveraging Density Functional Theory and molecular docking, will provide a wealth of information on the structural, electronic, and potential biological properties of this molecule. The resulting data will fill a critical knowledge gap and serve as a valuable resource for the rational design of new pharmaceuticals and advanced materials based on this promising chemical scaffold. The methodologies described herein represent a robust and scientifically rigorous approach to modern computational chemistry in the context of drug discovery and materials science.

References

- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. mdpi.com [mdpi.com]

Spectroscopic Characterization of 3,5-Dimethylpyridine-4-carboxylic Acid: A Technical Guide

Introduction

3,5-Dimethylpyridine-4-carboxylic acid, a derivative of isonicotinic acid, represents a key heterocyclic scaffold in medicinal chemistry and materials science. The strategic placement of methyl groups at the 3 and 5 positions sterically influences the electronic properties of the pyridine ring and the reactivity of the carboxylic acid function. A comprehensive understanding of its spectroscopic signature is paramount for researchers engaged in its synthesis, derivatization, and application. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data characteristic of this molecule, offering insights into the structural correlations that govern its spectral features.

Molecular Structure and Spectroscopic Rationale

The unique arrangement of substituents on the pyridine ring in this compound dictates its spectroscopic properties. The symmetry of the molecule, with two equivalent methyl groups and two equivalent aromatic protons, simplifies certain aspects of its NMR spectra, while the interplay between the electron-withdrawing carboxylic acid and the electron-donating methyl groups influences the electronic environment of the entire system.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structure. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its constitution.

¹H NMR Spectroscopy

The proton NMR spectrum is characterized by its simplicity, a direct consequence of the molecule's symmetry.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 - 11.0 | Singlet, broad | 1H | -COOH |

| ~8.5 | Singlet | 2H | H-2, H-6 |

| ~2.4 | Singlet | 6H | -CH₃ (at C-3, C-5) |

Solvent: DMSO-d₆

Interpretation:

-

Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 11.0 and 13.0 ppm. Its broadness is a result of hydrogen bonding and chemical exchange.

-

Aromatic Protons (H-2, H-6): Due to the symmetrical substitution pattern, the two protons on the pyridine ring at positions 2 and 6 are chemically equivalent. They are expected to resonate as a single singlet, deshielded by the electronegative nitrogen atom and the overall aromatic system.

-

Methyl Protons (-CH₃): The six protons of the two methyl groups at positions 3 and 5 are also equivalent and will give rise to a single, sharp singlet in the upfield region of the spectrum. Protons on carbons adjacent to a carbonyl group typically appear around 2 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a carbon fingerprint of the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O |

| ~150 | C-2, C-6 |

| ~145 | C-4 |

| ~138 | C-3, C-5 |

| ~18 | -CH₃ |

Solvent: DMSO-d₆

Interpretation:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon in the molecule, with a predicted chemical shift around 168 ppm.[2]

-

Pyridine Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the nitrogen atom and the substituents. The carbons adjacent to the nitrogen (C-2, C-6) are expected to be the most deshielded among the ring carbons. The quaternary carbons (C-3, C-4, C-5) will have distinct chemical shifts, with C-4 being significantly influenced by the directly attached carboxylic acid group.

-

Methyl Carbons (-CH₃): The carbons of the two equivalent methyl groups will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for the identification of functional groups. The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylic acid group and the pyridine ring.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium to Strong | C=C and C=N ring stretching |

| ~1300 | Medium | C-O stretch |

| ~920 | Broad, Medium | O-H bend (out-of-plane) |

Interpretation:

-

O-H Stretch: The most characteristic feature of a carboxylic acid in the IR spectrum is the extremely broad absorption band for the O-H stretch, typically spanning from 3300 to 2500 cm⁻¹.[3] This broadening is due to strong intermolecular hydrogen bonding, which forms a dimeric structure.

-

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm⁻¹.[1][3] The exact position can be influenced by conjugation with the pyridine ring.

-

Pyridine Ring Vibrations: The aromatic pyridine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1450 cm⁻¹ region.[4][5]

-

C-O Stretch and O-H Bend: The C-O stretching vibration of the carboxylic acid will appear in the fingerprint region, around 1300 cm⁻¹. A broad absorption due to the out-of-plane O-H bend is also characteristic of carboxylic acid dimers and is typically observed around 920 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 151 | Molecular Ion (M⁺) |

| 134 | [M - OH]⁺ |

| 106 | [M - COOH]⁺ |

Interpretation:

The molecular formula of this compound is C₈H₉NO₂[6], giving it a molecular weight of 151.16 g/mol .

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak at m/z = 151.

-

Fragmentation Pattern: Carboxylic acids often exhibit characteristic fragmentation pathways.[7]

-

Loss of a Hydroxyl Radical (-OH): A common fragmentation is the loss of the hydroxyl group, leading to the formation of an acylium ion at m/z = 134.

-

Loss of the Carboxyl Group (-COOH): Another significant fragmentation pathway involves the cleavage of the bond between the pyridine ring and the carboxylic acid group, resulting in a fragment at m/z = 106, corresponding to the 3,5-dimethylpyridinyl cation.

-

Caption: Predicted Fragmentation Pathway of this compound in Mass Spectrometry.

Experimental Protocols

For the acquisition of the spectroscopic data discussed, the following general protocols are recommended:

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H nuclei.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.

IR Spectroscopy

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.[5]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of at least 4 cm⁻¹.[8]

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or, if sufficiently volatile and thermally stable, through a gas chromatograph (GC).

-

Ionization: Employ Electron Ionization (EI) at a standard energy of 70 eV.

-

Analysis: Use a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).

Conclusion

The spectroscopic profile of this compound is a direct reflection of its molecular architecture. The symmetrical substitution pattern simplifies its NMR spectra, while the carboxylic acid and pyridine moieties give rise to characteristic and readily identifiable signals in IR and MS. This guide provides a foundational understanding of the expected spectroscopic data, serving as a valuable resource for researchers in the synthesis, characterization, and application of this important heterocyclic compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. echemi.com [echemi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C8H9NO2 | CID 44558093 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

Navigating the Solubility Landscape of 3,5-Dimethylpyridine-4-Carboxylic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3,5-dimethylpyridine-4-carboxylic acid, a key building block in pharmaceutical and materials science. In the absence of extensive empirical data, this document synthesizes fundamental physicochemical principles to predict and explain its solubility behavior in a range of common laboratory solvents. We delve into the molecular structure's influence, including its amphoteric nature, and the pivotal roles of pH, hydrogen bonding, and crystal lattice energy. This guide also presents predicted solubility values and furnishes a detailed, field-proven experimental protocol for researchers to determine precise solubility data using the gold-standard shake-flask method. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to effectively utilize this compound in their work.

Introduction: Understanding the Molecule

This compound, also known as 3,5-lutidinic acid, is a heterocyclic compound with the molecular formula C₈H₉NO₂. Its structure, featuring a pyridine ring substituted with two methyl groups and a carboxylic acid group, bestows upon it a unique combination of properties that dictate its behavior in solution.

Key Structural Features:

-

Pyridine Ring: A basic nitrogen atom within the aromatic ring can act as a proton acceptor.

-

Carboxylic Acid Group: An acidic functional group capable of donating a proton.

-

Methyl Groups: Two electron-donating methyl groups that increase the electron density of the pyridine ring, potentially influencing its basicity.

This combination of an acidic and a basic functional group makes this compound an amphoteric molecule. Its solubility is therefore highly dependent on the pH of the solvent system.[1]

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, several key factors come into play:

The "Like Dissolves Like" Principle and Polarity

The adage "like dissolves like" is a fundamental starting point.[2] Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid and pyridine nitrogen) and non-polar (the aromatic ring and methyl groups) regions, suggesting it will exhibit a nuanced solubility profile across solvents of varying polarities.

The Critical Role of pH

As an amphoteric compound, the solubility of this compound in aqueous solutions is profoundly influenced by pH.[3]

-

In acidic solutions (low pH): The basic pyridine nitrogen will be protonated, forming a positively charged pyridinium ion. This salt form is expected to be more soluble in polar solvents like water.[4]

-

In basic solutions (high pH): The acidic carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This salt form will also exhibit enhanced solubility in polar solvents.[1]

-

At the isoelectric point (pI): At a specific pH, the molecule will exist predominantly as a neutral zwitterion, with both a positive and a negative charge. At this point, the net charge is zero, and the solubility in aqueous solutions is typically at its minimum.

The U-shaped solubility-pH profile is a characteristic feature of amphoteric compounds.[1]

Hydrogen Bonding: A Key to Solvation

The ability of this compound to act as both a hydrogen bond donor (from the carboxylic acid's hydroxyl group) and a hydrogen bond acceptor (at the carboxylic acid's carbonyl oxygen and the pyridine's nitrogen) is a major determinant of its solubility, particularly in protic solvents like water and alcohols.[5][6] Strong hydrogen bonding interactions between the solute and solvent molecules can overcome the solute-solute interactions in the crystal lattice, leading to dissolution.[6]

Crystal Lattice Energy

For a solid to dissolve, the energy required to break apart the crystal lattice (the lattice energy) must be overcome by the energy released upon solvation of the individual molecules (solvation energy).[7][8][9] A high lattice energy, indicative of strong intermolecular forces in the solid state, will generally lead to lower solubility. The specific crystalline form (polymorph) of this compound will therefore influence its solubility.

Predicted Solubility in Common Solvents

Disclaimer: The following data are predictions based on physicochemical principles and computational models. They are intended for guidance and should be confirmed by experimental measurement for any critical application.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Low (at neutral pH) | The molecule is amphoteric and likely has its lowest solubility near its isoelectric point. Solubility is expected to increase significantly at acidic or basic pH. |

| Methanol | Moderate to High | Can act as both a hydrogen bond donor and acceptor, effectively solvating the carboxylic acid and pyridine moieties. | |

| Ethanol | Moderate | Similar to methanol, but its slightly lower polarity may result in slightly lower solubility.[5] | |

| Isopropanol | Moderate | Its bulkier alkyl group may slightly hinder solvation compared to methanol and ethanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | A strong hydrogen bond acceptor that can effectively solvate the carboxylic acid proton. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, it is a polar aprotic solvent capable of strong hydrogen bond acceptance. | |

| Acetone | Low to Moderate | A moderately polar aprotic solvent, but a weaker hydrogen bond acceptor than DMSO or DMF. | |

| Ethyl Acetate | Low | Lower polarity and weaker hydrogen bonding capabilities. | |

| Non-Polar | Dichloromethane (DCM) | Low | While it has a dipole moment, it is a poor hydrogen bonding partner. |

| Toluene | Very Low | Non-polar aromatic solvent with weak interactions with the polar functional groups of the solute. | |

| Hexane | Very Low / Insoluble | A non-polar aliphatic solvent, unlikely to effectively solvate the polar functional groups. |

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable solubility data, the equilibrium shake-flask method is the gold standard.[10] This protocol provides a step-by-step guide for its implementation.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature until equilibrium is reached. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.

Materials and Equipment

-

This compound (solid)

-

Selected solvents (high purity)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical technique.

-

Volumetric flasks and pipettes

Experimental Workflow

Figure 1. Experimental workflow for the shake-flask solubility determination.

Step-by-Step Protocol

-

Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the test solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, remove the vials and allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the samples. Carefully withdraw the supernatant using a syringe and filter it through a syringe filter compatible with the solvent. This step is critical to prevent solid particles from interfering with the analysis.

-

Quantification: Prepare a series of standard solutions of this compound of known concentrations in the test solvent to create a calibration curve. Dilute the filtered saturated solution with a known factor to bring its concentration within the range of the calibration curve. Analyze the diluted sample using a validated analytical method, such as HPLC, and determine the concentration of the dissolved compound.

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Back-calculate the concentration in the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

The solubility of this compound is a complex interplay of its amphoteric nature, polarity, and capacity for hydrogen bonding. While a comprehensive experimental dataset is currently lacking, a thorough understanding of these physicochemical principles allows for a reasoned prediction of its behavior in various common solvents. Its solubility is expected to be highest in polar, hydrogen-bonding solvents and highly dependent on the pH of aqueous media. For researchers requiring precise solubility data for applications such as formulation development or reaction optimization, the provided shake-flask method offers a robust and reliable experimental approach. This guide serves as a foundational resource, bridging theoretical understanding with practical application to facilitate the effective use of this versatile chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. uobabylon.edu.iq [uobabylon.edu.iq]

- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 5. Pyrrole and Pyridine in the Water Environment—Effect of Discrete and Continuum Solvation Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. al-kindipublisher.com [al-kindipublisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. quora.com [quora.com]

- 9. Lattice Energy [chemed.chem.purdue.edu]

- 10. researchgate.net [researchgate.net]

The Therapeutic Potential of Dimethylpyridine Derivatives: A Technical Guide to Their Biological Activities

Introduction: The Versatility of the Dimethylpyridine Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of natural products and synthetic compounds of significant biological importance. Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it a privileged scaffold in medicinal chemistry. Among the various substituted pyridines, dimethylpyridine derivatives have emerged as a particularly promising class of compounds, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth exploration of the potential biological activities of dimethylpyridine derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. We will delve into the underlying mechanisms of action, present key structure-activity relationships, and provide detailed experimental protocols for the evaluation of these activities, catering to researchers, scientists, and drug development professionals.

Anticancer Activity: Targeting the Proliferation and Survival of Cancer Cells

Several dimethylpyridine derivatives have exhibited significant cytotoxic effects against a range of human cancer cell lines.[1][2] The mechanisms underlying their anticancer activity are multifaceted and often involve the inhibition of key enzymes and signaling pathways crucial for tumor growth and progression.

Mechanism of Action: Inhibition of Cyclooxygenases and Beyond

A prominent mechanism of action for some dimethylpyridine derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is often overexpressed in various cancers and plays a role in inflammation-mediated carcinogenesis.[1] By blocking COX-2, these compounds can inhibit the production of prostaglandins, which are involved in processes such as angiogenesis, apoptosis, and cell proliferation.[1]

Beyond COX inhibition, certain dimethylpyridine derivatives have been shown to induce apoptosis (programmed cell death) and inhibit neoplasia and angiogenesis.[1] The precise molecular targets and signaling pathways involved are an active area of research, with evidence suggesting that these compounds can interfere with multiple aspects of cancer cell biology.

Quantitative Assessment of Anticancer Activity

The anticancer potency of dimethylpyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative dimethylpyridine derivatives against different human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| PS18 | LoVo (Colon Adenocarcinoma) | >100 | [1] |

| PS19 | LoVo (Colon Adenocarcinoma) | 24.5 | [1] |

| PS33 | LoVo (Colon Adenocarcinoma) | >100 | [1] |

| PS40 | LoVo (Colon Adenocarcinoma) | 30.2 | [1] |

| PS41 | LoVo (Colon Adenocarcinoma) | 25.1 | [1] |

| Derivative 19 | MCF7 (Breast Adenocarcinoma) | 4.75 | [2] |

| Derivative 20 | MCF7 (Breast Adenocarcinoma) | 0.91 | [2] |

| Derivative 67 | A375 (Melanoma) | 0.0015 | [2] |

| Derivative 67 | M14 (Melanoma) | 0.0017 | [2] |

| Derivative 67 | RPMI 7951 (Melanoma) | 0.0017 | [2] |

| Derivative 9 | Various Cell Lines | 0.016 - 0.422 | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[3][4][5][6]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[3]

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cells in a suitable medium to ~80% confluency.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the dimethylpyridine derivatives in the culture medium.

-

Remove the old medium from the wells and add the medium containing the test compounds.

-

Include a vehicle control (medium with the solvent used to dissolve the compounds) and a negative control (untreated cells).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-